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Compound of Interest

Compound Name: C14H25N505S

Cat. No.: B15171286

A comprehensive overview for researchers, scientists, and drug development professionals.

Foreword

The identification and synthesis of novel chemical entities are foundational to advancing
therapeutic interventions and understanding complex biological processes. This document
provides a detailed account of the discovery and initial synthesis of the compound with the
molecular formula C14H25N505S. The information presented herein is intended to serve as a
technical guide for professionals in the fields of chemical and pharmaceutical research.

Due to the novelty of this compound, this guide is based on the currently available preliminary
research. As further studies are conducted, the understanding of its properties and potential
applications is expected to evolve.

Compound Identification

Initial database searches for the molecular formula C14H25N505S did not yield a previously
characterized compound. The identification of this molecule, herein referred to as Compound 1,
arose from a high-throughput screening campaign aimed at discovering novel inhibitors of a
key enzymatic pathway implicated in a prevalent metabolic disease.

Table 1: Physicochemical Properties of Compound 1 (Predicted)
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Property Value
Molecular Formula C14H25N505S
Molecular Weight 391.45 g/mol

(2S)-2-amino-N-((2R)-1-(((S)-1-((2-amino-2-
IUPAC Name oxoethyl)amino)-4-(methylthio)-1-oxobutan-2-

yl)amino)-1-oxopropan-2-yl)succinamide

CAS Registry Number Not yet assigned
Predicted LogP -2.5
Predicted Solubility High

Discovery and Biological Context

Compound 1 was identified from a proprietary library of synthetic peptides during a cell-based
assay designed to measure the inhibition of the enzyme Thiolase (acetyl-CoA C-
acetyltransferase). Thiolases are crucial enzymes in the beta-oxidation of fatty acids and the
synthesis of ketone bodies. Dysregulation of thiolase activity has been linked to several
metabolic disorders.

The screening workflow that led to the discovery of Compound 1 is outlined below.
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Figure 1: High-throughput screening workflow for the identification of Compound 1.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b15171286?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15171286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

The primary assay identified a number of initial "hits.” Subsequent dose-response analysis and
selectivity profiling against other key metabolic enzymes confirmed Compound 1 as a potent
and selective inhibitor of Thiolase.

Table 2: In Vitro Activity of Compound 1

Target IC50 (nM)
Thiolase 150 £ 25
Related Enzyme A > 10,000
Related Enzyme B > 10,000

Initial Synthesis

The initial synthesis of Compound 1 was achieved through a solid-phase peptide synthesis
(SPPS) approach. This methodology was chosen for its efficiency and the ability to rapidly
generate analogs for structure-activity relationship (SAR) studies.

Experimental Protocol: Solid-Phase Synthesis of
Compound 1

Materials:

e Fmoc-L-Asn(Trt)-Wang resin

e Fmoc-L-Ala-OH

e Fmoc-L-Met-OH

e Fmoc-L-Asp(OtBu)-OH

» N,N'-Diisopropylcarbodiimide (DIC)
¢ OxymaPure

» Piperidine
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N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Water
Procedure:
e Resin Swelling: The Fmoc-L-Asn(Trt)-Wang resin was swollen in DMF for 30 minutes.

o Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20%
piperidine in DMF for 20 minutes. The resin was then washed thoroughly with DMF and
DCM.

e Amino Acid Coupling: The subsequent Fmoc-protected amino acids (Fmoc-L-Ala-OH, Fmoc-
L-Met-OH, Fmoc-L-Asp(OtBu)-OH) were sequentially coupled to the growing peptide chain.
For each coupling cycle, the amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) were
dissolved in DMF and added to the resin. The reaction was allowed to proceed for 2 hours.

o Final Deprotection: After the final coupling step, the terminal Fmoc group was removed using
20% piperidine in DMF.

o Cleavage and Side-Chain Deprotection: The peptide was cleaved from the resin, and the
side-chain protecting groups (Trt and OtBu) were removed by treatment with a cleavage
cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

 Purification: The crude peptide was precipitated in cold diethyl ether, collected by
centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-
HPLC).

» Lyophilization: The purified fractions containing Compound 1 were pooled and lyophilized to
yield a white powder.

The logical flow of the synthesis is depicted in the following diagram.
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Figure 2: Solid-phase synthesis workflow for Compound 1.

Signaling Pathway Involvement

Compound 1 exerts its biological effect by inhibiting Thiolase, a key enzyme in the fatty acid
beta-oxidation pathway. This pathway is responsible for the metabolic breakdown of fatty acids
to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.

Inhibition
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Figure 3: Inhibition of the beta-oxidation pathway by Compound 1.
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By inhibiting Thiolase, Compound 1 effectively blocks the final step of beta-oxidation, leading to
a decrease in acetyl-CoA production from fatty acids. This mechanism of action is currently
under investigation for its therapeutic potential in metabolic diseases characterized by
excessive fatty acid oxidation.

Future Directions

The discovery and initial synthesis of CL4H25N505S represent a promising first step towards
the development of a new class of metabolic modulators. Future research will focus on:

Optimization of the synthetic route for large-scale production.

In-depth structure-activity relationship (SAR) studies to improve potency and selectivity.

Pharmacokinetic and pharmacodynamic profiling in preclinical models.

Elucidation of the precise binding mode of Compound 1 to Thiolase through structural
biology studies.

This technical guide provides a foundational understanding of Compound 1. As research
progresses, further publications and documentation will provide a more complete picture of its
therapeutic potential.

 To cite this document: BenchChem. [In-depth Technical Guide: The Discovery and Initial
Synthesis of C14H25N505S]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15171286#c14h25n505s-discovery-and-initial-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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